Ethyl (2-methylallyl)carbamate
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Overview
Description
Ethyl 2-methyl-2-propenylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes an ethyl group, a 2-methyl-2-propenyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-propenylcarbamate typically involves the reaction of 2-methyl-2-propenylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-methyl-2-propenylamine} + \text{ethyl chloroformate} \rightarrow \text{ethyl 2-methyl-2-propenylcarbamate} + \text{HCl} ]
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of ethyl 2-methyl-2-propenylcarbamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-2-propenylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form 2-methyl-2-propenylamine and ethyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Hydrolysis: 2-methyl-2-propenylamine and ethyl alcohol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-2-propenylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-propenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: A simpler carbamate with similar functional groups but lacking the 2-methyl-2-propenyl group.
Methyl carbamate: Another carbamate with a methyl group instead of an ethyl group.
Isopropyl carbamate: Contains an isopropyl group instead of an ethyl group.
Uniqueness
Ethyl 2-methyl-2-propenylcarbamate is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
22537-11-7 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl N-(2-methylprop-2-enyl)carbamate |
InChI |
InChI=1S/C7H13NO2/c1-4-10-7(9)8-5-6(2)3/h2,4-5H2,1,3H3,(H,8,9) |
InChI Key |
MWJLFRXTGYTJPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(=C)C |
Origin of Product |
United States |
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